Zinc ammonium citrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

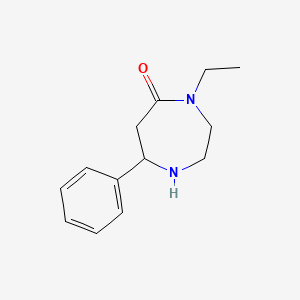

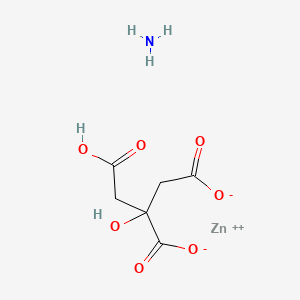

Beschreibung

Zinc ammonium citrate is a coordination compound formed by the reaction of zinc oxide, citric acid, and ammonia. It is known for its applications in various fields, including agriculture, medicine, and industrial processes. This compound is particularly valued for its role as a micronutrient in plant growth and as a leaching agent in metallurgical processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Zinc ammonium citrate can be synthesized by reacting zinc oxide with citric acid in the presence of ammonia. The process involves the following steps:

- Dissolve zinc oxide in water and add citric acid while stirring until the solution becomes transparent.

- Gradually introduce ammonia water to the solution, heating it to boiling and then concentrating it.

- Allow the solution to cool naturally and add the remaining ammonia water slowly to obtain a transparent liquid.

- Dry the transparent liquid in an oven to remove water, cool the resulting solid, and crush it to obtain this compound .

Industrial Production Methods: The industrial production of this compound follows a similar process but on a larger scale. The raw materials used include zinc oxide, citric acid, and ammonia water. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The process is environmentally friendly, with no harmful residues .

Analyse Chemischer Reaktionen

Types of Reactions: Zinc ammonium citrate undergoes various chemical reactions, including:

Complexation: Forms stable complexes with metal ions.

Leaching: Acts as a leaching agent for zinc from ores.

Precipitation: Can precipitate zinc hydroxide in the presence of ammonia

Common Reagents and Conditions:

Complexation: Involves citric acid and metal ions under aqueous conditions.

Leaching: Utilizes ammonium citrate solutions at elevated temperatures and specific pH levels.

Precipitation: Requires ammonia and zinc ions in aqueous solutions

Major Products:

Complexation: Metal-citrate complexes.

Leaching: Zinc ions in solution.

Precipitation: Zinc hydroxide

Wissenschaftliche Forschungsanwendungen

Zinc ammonium citrate has diverse applications in scientific research:

Chemistry: Used as a leaching agent for extracting zinc from ores and as a complexing agent in various reactions

Biology: Serves as a micronutrient in plant growth, enhancing nutrient absorption and soil conditioning.

Medicine: Investigated for its potential in zinc supplementation and treatment of zinc deficiency.

Industry: Employed in the production of fertilizers, foliar sprays, and soil conditioners.

Wirkmechanismus

The mechanism of action of zinc ammonium citrate involves its ability to form stable complexes with metal ions, enhancing their solubility and availability. In biological systems, it acts as a source of zinc, which is essential for various enzymatic reactions and cellular processes. The compound’s effectiveness in leaching processes is attributed to its ability to dissolve metal ions from ores, facilitated by the citrate and ammonium ions .

Vergleich Mit ähnlichen Verbindungen

Zinc citrate: Used in dietary supplements and has similar complexation properties.

Ammonium ferric citrate: Used in cell culture and as a source of iron.

Diammonium hydrogen citrate: Utilized in various industrial applications.

Uniqueness: Zinc ammonium citrate is unique due to its dual role as a micronutrient and a leaching agent. Its ability to enhance nutrient absorption in plants and effectively extract zinc from ores sets it apart from other similar compounds .

Eigenschaften

CAS-Nummer |

68134-01-0 |

|---|---|

Molekularformel |

C6H9NO7Zn |

Molekulargewicht |

272.5 g/mol |

IUPAC-Name |

zinc;azane;2-(carboxymethyl)-2-hydroxybutanedioate |

InChI |

InChI=1S/C6H8O7.H3N.Zn/c7-3(8)1-6(13,5(11)12)2-4(9)10;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);1H3;/q;;+2/p-2 |

InChI-Schlüssel |

HKCOOGQWXRQBHJ-UHFFFAOYSA-L |

Kanonische SMILES |

C(C(=O)O)C(CC(=O)[O-])(C(=O)[O-])O.N.[Zn+2] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![sodium;(2S)-1-hydroxy-2-[[(2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-3-(2-oxopyrrolidin-3-yl)propane-1-sulfonic acid](/img/structure/B14129987.png)

![3-(cyclohexanecarbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B14130016.png)

![{3-[(2-Phenoxypropanoyl)amino]phenoxy}acetic acid](/img/structure/B14130025.png)